molecular formula C16H17NO4 B2534254 Rac-(2r,3r)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1909301-33-2

Rac-(2r,3r)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2534254
CAS No.: 1909301-33-2
M. Wt: 287.315
InChI Key: DGRPAZJZBQTEPY-HOAMVYINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2r,3r)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 22195-50-2) is a bicyclic compound featuring a norbornene core (bicyclo[2.2.1]hept-5-ene) with a carboxylic acid at the 2-position and a benzyloxycarbonyl (Cbz)-protected amino group at the 3-position. This racemic mixture is structurally significant in organic synthesis, particularly as an intermediate in peptide coupling or heterocyclic chemistry due to the Cbz group’s stability under basic conditions and its removal via hydrogenolysis .

Properties

IUPAC Name

(2S,3S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-15(19)13-11-6-7-12(8-11)14(13)17-16(20)21-9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2,(H,17,20)(H,18,19)/t11?,12?,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRPAZJZBQTEPY-HOAMVYINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C=CC1[C@@H]([C@H]2C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,3r)-3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves several organic synthesis techniques. The main steps include:

  • Formation of the Bicyclo[2.2.1]heptane Core: : Utilizing Diels-Alder cycloaddition reaction where a diene and a dienophile form the bicyclic system.

  • Introduction of Carboxyl and Amino Groups: : Through selective oxidation and subsequent amine functional group protection strategies.

  • Incorporation of the Benzyloxycarbonyl Group: : Usually achieved via carbobenzoxy (Cbz) chloride in the presence of a base to protect the amino group.

Industrial Production Methods

On an industrial scale, the methods remain similar but are optimized for large-scale efficiency:

  • Optimization of Reaction Conditions: : Controlled temperature, pressure, and pH to maximize yield.

  • Use of Catalysts: : Application of appropriate catalysts to speed up reactions and improve selectivity.

  • Automation and Continuous Flow Techniques: : Enhance reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Rac-(2r,3r)-3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes a variety of chemical reactions:

  • Oxidation: : Conversion to ketones or aldehydes using oxidizing agents like PCC or DMP.

  • Reduction: : Reduction of the carboxyl group to alcohol using reducing agents like LiAlH₄.

  • Substitution Reactions: : Nucleophilic substitution at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : PCC (Pyridinium chlorochromate) in dichloromethane at room temperature.

  • Reduction: : LiAlH₄ in dry ether or THF under inert atmosphere.

  • Substitution: : Nucleophiles such as amines or thiols in aprotic solvents like DMF.

Major Products

From these reactions, the primary products include:

  • Oxidation: : Formation of aldehyde derivatives.

  • Reduction: : Formation of corresponding alcohols.

  • Substitution: : Creation of various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of bicyclic compounds similar to Rac-(2R,3R)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Research indicates that modifications in the structure can enhance cytotoxicity against different cancer cell lines, including leukemia and central nervous system cancers. For instance, certain derivatives demonstrated significant inhibition of cell proliferation in vitro, suggesting a pathway for developing new anticancer therapies .

Compound Cell Line Tested IC50 (µM) Reference
Compound ALeukemia12.5
Compound BCNS Cancer8.0

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have shown promise as inhibitors of proteases and other enzymes critical for tumor progression, thereby providing a dual mechanism of action in cancer treatment strategies .

Building Block for Peptide Synthesis

Due to its functional groups, this compound serves as an important building block in peptide synthesis. The benzyloxycarbonyl group allows for selective protection and deprotection during multi-step synthesis processes, making it valuable in the development of complex peptides and proteins .

Case Study: Development of Anticancer Agents

A study published in the Journal of Research in Pharmacy highlighted the synthesis and evaluation of novel derivatives based on bicyclic structures akin to this compound. These compounds were tested against various cancer cell lines, showing promising results with some derivatives achieving IC50 values below 10 µM, indicating strong potential for further development into therapeutic agents .

Case Study: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of compounds related to this compound revealed that certain modifications enhanced selectivity towards specific proteases involved in cancer metastasis . This study provides insights into how structural variations can significantly impact biological activity.

Mechanism of Action

The action of Rac-(2r,3r)-3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid primarily involves interaction with specific molecular targets:

  • Enzyme Binding: : The compound may mimic natural substrates, fitting into enzyme active sites and inhibiting their activity.

  • Pathways Involved: : Influences various biochemical pathways, including those related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

Table 1: Key Structural and Functional Comparisons
Compound Name Protecting Group Molecular Formula Molecular Weight Key Applications
Rac-(2r,3r)-3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Cbz C₁₆H₁₇NO₄ 287.31 g/mol Peptide synthesis, intermediates
rac-(1S,2R,3S,4R)-3-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 148257-12-9) Boc C₁₃H₁₉NO₄ 253.29 g/mol Non-medical intermediates, drug impurities
(2R,3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid Fmoc C₂₂H₂₁NO₄ 363.41 g/mol Solid-phase peptide synthesis
3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid THF-methyl C₁₂H₁₅NO₅ 253.25 g/mol Solubility-enhanced intermediates
  • Cbz vs. Boc: The Cbz group offers orthogonal protection to Boc, as it is stable under acidic conditions but cleaved via hydrogenolysis. Boc, conversely, is removed under mild acidic conditions (e.g., TFA), making it preferable for stepwise syntheses .
  • Fmoc : Unlike Cbz, Fmoc is base-labile (removed with piperidine), enabling its use in automated peptide synthesis .

Stereochemical Variants

Table 2: Stereoisomeric Comparisons
Compound Name Stereochemistry Key Properties
This compound Racemic mixture Lower cost; requires resolution for enantiopure applications
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS: 934-30-5) Enantiopure (R,R,R) Higher chiral specificity for asymmetric synthesis
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid Endo/exo configuration Free amino group enhances reactivity but reduces stability
  • Enantiopure derivatives (e.g., (1R,2R,4R)-isomer) are critical in drug development for targeting specific biological pathways, whereas racemic mixtures are cost-effective for non-chiral applications .

Physicochemical Properties

Table 3: Physical and Chemical Data
Compound Name Melting Point (°C) Solubility Hydrogen Bond Donors/Acceptors
Rac-(2r,3r)-3-Cbz derivative Not reported Low in water 2 donors, 4 acceptors
rac-(1S,2R,3S,4R)-3-Boc derivative (CAS: 148257-12-9) Not reported Moderate in DMSO 2 donors, 4 acceptors
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid 261–263 Poor in organic solvents 3 donors, 4 acceptors
  • The Cbz derivative’s benzyl group enhances lipophilicity, reducing aqueous solubility compared to Boc or Fmoc analogues. The free amino acid form (e.g., 3-exo-amino) exhibits high melting points due to intermolecular hydrogen bonding .

Biological Activity

Rac-(2R,3R)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with potential biological significance. This article reviews its biological activity, synthesizing data from various sources to provide a comprehensive overview.

  • IUPAC Name : (2S,3S)-3-(((benzyloxy)carbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Molecular Formula : C₁₆H₁₇N₁O₄
  • Molecular Weight : 287.32 g/mol
  • Purity : ≥95% .

The compound exhibits its biological effects primarily through modulation of amino acid transport systems, particularly the L-type amino acid transporter (System L). This transporter is crucial for the uptake of L-dopa in dopaminergic neurons, which is relevant for conditions like Parkinson's disease.

Case Study: Inhibition of L-Dopa Transport

A study demonstrated that this compound inhibited the transport of L-dopa into neurons, leading to reduced dopaminergic responses. This suggests potential therapeutic applications in modulating dopaminergic signaling pathways .

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzyloxycarbonyl group may enhance these effects by stabilizing free radicals.

2. Anticancer Potential

Preliminary studies suggest that bicyclic compounds can act as histone deacetylase inhibitors, which are promising in cancer therapy due to their role in regulating gene expression related to cell proliferation and apoptosis .

Data Table: Biological Activities

Activity TypeMechanism/EffectReference
Antioxidant Scavenging free radicals
Anticancer Histone deacetylase inhibition
Neuroprotective Inhibition of L-dopa transport

Research Findings

Several studies have explored the synthesis and biological implications of similar compounds:

  • Synthesis Techniques : Various synthetic routes have been developed for creating bicyclic amino acids, emphasizing the importance of chirality and functional group placement for biological activity .
  • Biological Significance : Bicyclic structures often exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties, which are attributed to their unique structural features .

Q & A

Basic Research Questions

Q. How can the stereochemistry of rac-(2r,3r)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid be confirmed experimentally?

  • Methodological Answer : Stereochemical assignment requires a combination of spectroscopic and computational techniques. 1H NMR can reveal coupling constants (e.g., J values for vicinal protons on the bicyclic framework), while NOESY/ROESY experiments help determine spatial proximity of substituents. For example, the axial vs. equatorial orientation of the benzyloxycarbonyl (Cbz) group can be inferred from cross-peaks between the NH proton and bicyclic protons . Density Functional Theory (DFT) calculations can further validate the observed stereochemistry by comparing computed and experimental NMR shifts .

Q. What synthetic strategies are effective for introducing the bicyclo[2.2.1]heptene core in this compound?

  • Methodological Answer : The bicyclo[2.2.1]heptene scaffold is typically synthesized via Diels-Alder reactions using cyclopentadiene and appropriate dienophiles (e.g., maleic anhydride derivatives). For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives can be functionalized post-cycloaddition by introducing the Cbz-protected amine via amide coupling (e.g., using EDCI/HOBt) . Key considerations include regioselectivity of the cycloaddition and stability of the bicyclic framework under coupling conditions.

Q. How can IR spectroscopy differentiate between the carboxylic acid and its ester derivatives in this compound?

  • Methodological Answer : IR absorption bands at ~1700–1720 cm⁻¹ indicate the presence of a carbonyl group (C=O) from the carboxylic acid or ester. The carboxylic acid typically shows a broad O-H stretch (~2500–3300 cm⁻¹), absent in esters. For the ester moiety (e.g., benzyloxycarbonyl), a sharp C=O stretch near 1740 cm⁻¹ and aromatic C-H stretches (~3000–3100 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s salen complexes for epoxidation) or enzymatic resolution (e.g., lipases for ester hydrolysis). Key parameters include:

  • Temperature control to minimize racemization during reactions.
  • Solvent polarity to stabilize transition states (e.g., THF for Diels-Alder reactions).
  • Chiral HPLC for monitoring enantiomeric excess (e.g., using a Chiralpak IA column) .
    • Data Contradiction Analysis : If low enantiomeric excess (ee) is observed, evaluate catalyst loading, reaction time, and competing pathways (e.g., background non-catalyzed reactions).

Q. How can conflicting crystallographic and spectroscopic data for this compound’s conformation be resolved?

  • Methodological Answer : Discrepancies between X-ray crystallography (solid-state) and NMR (solution-phase) data may arise from conformational flexibility. Perform:

  • Variable-temperature NMR to detect dynamic processes (e.g., ring puckering).
  • DFT-based conformational analysis to compare energy minima with experimental structures .
  • Solvent-dependent studies to assess environmental effects on conformation .

Q. What mechanistic insights explain the stability of the bicyclo[2.2.1]heptene core under acidic/basic conditions?

  • Methodological Answer : The bicyclic system’s stability is influenced by strain energy and substituent effects . For example:

  • Acidic conditions : The electron-withdrawing Cbz group may stabilize the bicyclic framework via resonance, reducing ring-opening.
  • Basic conditions : The carboxylic acid’s deprotonation can increase ring strain, potentially leading to retro-Diels-Alder reactions. Monitor stability via HPLC or TLC under varying pH and temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.